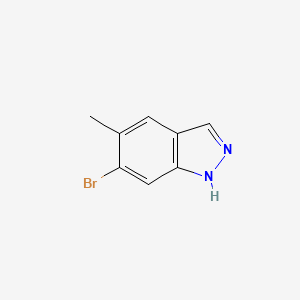

6-Bromo-5-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLZDOJZLKUKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646670 | |

| Record name | 6-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-69-0 | |

| Record name | 6-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5-METHYLINDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 6-Bromo-5-methyl-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and chemical synthesis.

Core Chemical Properties

This compound is a substituted indazole derivative with the chemical formula C₈H₇BrN₂.[1][2] Its structure features a bicyclic system composed of a pyrazole ring fused to a benzene ring, with a bromine atom at the 6-position and a methyl group at the 5-position. This compound is typically a light brown to orange solid and should be stored at 0-8 °C.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrN₂ | [1][2][3] |

| Molecular Weight | 211.06 g/mol | [2] |

| CAS Number | 1000343-69-0 | [1][2] |

| Appearance | Light brown to orange solid | [2] |

| Boiling Point | 344.6 °C at 760 mmHg | |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H3 |

| ~7.8 | s | 1H | H7 |

| ~7.5 | s | 1H | H4 |

| ~2.4 | s | 3H | -CH₃ |

| ~13.0 | br s | 1H | N-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C7a |

| ~135 | C3 |

| ~130 | C5 |

| ~125 | C4 |

| ~120 | C7 |

| ~118 | C6 |

| ~110 | C3a |

| ~20 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 210/212 | [M]⁺ | Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine. |

| 131 | [M-Br]⁺ | Loss of bromine atom. |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable method can be adapted from the well-established synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[5] The proposed synthesis for this compound would start from the commercially available 4-bromo-3-methylaniline.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Acetylation of 4-Bromo-3-methylaniline

-

In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain N-(4-Bromo-3-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

-

Suspend the N-(4-Bromo-3-methylphenyl)acetamide in a suitable solvent such as chloroform.

-

Add potassium acetate followed by isoamyl nitrite.

-

Heat the mixture to reflux (around 60-70 °C) and maintain for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a solution of hydrochloric acid and heat to induce hydrolysis of the N-acetyl group.

-

Cool the acidic mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques.

Caption: Workflow for spectroscopic analysis of the compound.

Biological Significance and Applications in Drug Development

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable framework for designing enzyme inhibitors, particularly protein kinase inhibitors.[6][7] Derivatives of 6-bromo-1H-indazole have shown significant potential in targeting kinases implicated in cancer.[8] While specific biological data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a building block in the development of novel therapeutics.

Role as a Kinase Inhibitor Scaffold

The 1H-indazole core can act as a competitive inhibitor at the ATP-binding site of kinases.[7] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The bromine atom at the 6-position provides a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.[7]

Potential Signaling Pathway Targets

Based on the activity of related indazole derivatives, compounds derived from this compound could potentially target key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4) pathways.[7][9]

Caption: Inhibition of the VEGFR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound (a derivative of this compound) at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the initial kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its chemical structure offers opportunities for diverse synthetic modifications to optimize potency and selectivity against various biological targets. While specific experimental data for this compound is not widely published, this guide provides a comprehensive overview based on data from closely related analogues and established methodologies. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this compound and its derivatives in drug discovery.

References

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 6-Bromo-5-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-Bromo-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific derivative, this document leverages a combination of experimental data from its parent compound, 6-Bromo-1H-indazole, and predictive methodologies based on structurally similar molecules. This guide covers spectroscopic characterization (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and a discussion of its potential biological significance, offering a valuable resource for researchers in the field.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on the structural elucidation of this compound, a derivative with potential for further exploration in medicinal chemistry.

Predicted Physicochemical Properties

A summary of the key predicted physicochemical properties of this compound is presented below. These values are estimated based on computational models and comparison with similar structures.

| Property | Predicted Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not experimentally determined |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chloroform |

Spectroscopic Data (Predicted and Comparative)

The structural characterization of this compound can be achieved through a combination of spectroscopic techniques. While direct experimental spectra are not widely available, the following data is predicted based on the analysis of the parent compound, 6-Bromo-1H-indazole, and general principles of spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N1-H |

| ~8.0 | s | 1H | H3 |

| ~7.8 | s | 1H | H7 |

| ~7.5 | s | 1H | H4 |

| ~2.4 | s | 3H | C5-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~140 | C7a |

| ~135 | C3a |

| ~133 | C5 |

| ~125 | C7 |

| ~120 | C4 |

| ~118 | C6 |

| ~110 | C3 |

| ~17 | C5-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium | N-H Stretch |

| 3000-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| 1620-1580 | Medium | C=C Aromatic Ring Stretch |

| 1500-1450 | Strong | C=N Aromatic Ring Stretch |

| 1100-1000 | Strong | C-N Stretch |

| 850-750 | Strong | C-H Out-of-plane Bend |

| 700-600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Notes |

| 210/212 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |

| 211/213 | [M+H]⁺ | Protonated molecular ion peak, also showing the bromine isotopic pattern. |

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are generalized experimental methodologies for the synthesis and spectroscopic analysis of similar indazole derivatives.

Synthesis of 6-Bromo-1H-indazole (Parent Compound)

A common method for the synthesis of 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[2] This protocol can be adapted for the synthesis of the 5-methyl derivative by starting with the appropriately substituted aniline.

Experimental Workflow for Synthesis

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Analysis

The following protocols are standard procedures for obtaining spectroscopic data for solid organic compounds.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are known to interact with a variety of biological targets, often acting as inhibitors of protein kinases.[2] The presence of a bromine atom and a methyl group on the indazole scaffold of this compound suggests its potential as a modulator of various signaling pathways implicated in diseases such as cancer.

Hypothesized Signaling Pathway Inhibition

Caption: Potential mechanism of action via kinase inhibition.

The bromination at the 6-position can enhance binding affinity to target proteins through halogen bonding, while the methyl group at the 5-position can influence selectivity and metabolic stability. Further screening of this compound against a panel of kinases and other relevant biological targets is warranted to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

This technical guide provides a foundational structural analysis of this compound for the scientific community. While direct experimental data is limited, the presented information, derived from predictive methods and comparison with closely related analogues, offers a robust starting point for researchers. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis and characterization of this and similar indazole derivatives. The potential for this compound to modulate key signaling pathways underscores the importance of further investigation into its biological activities.

References

6-Bromo-5-methyl-1H-indazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the commercially available starting material, 5-methyl-2-nitroaniline. The pathway involves three key transformations:

-

Electrophilic Bromination: Introduction of a bromine atom at the C4 position of 5-methyl-2-nitroaniline to yield the key intermediate, 4-bromo-5-methyl-2-nitroaniline. The regioselectivity of this step is directed by the existing amino, methyl, and nitro substituents.

-

Reduction of the Nitro Group: Conversion of the nitro group in 4-bromo-5-methyl-2-nitroaniline to a primary amine, yielding 4-bromo-5-methyl-1,2-phenylenediamine.

-

Diazotization and Cyclization: Formation of the indazole ring via diazotization of the 1,2-diamine followed by intramolecular cyclization to afford the final product, this compound.

Data Presentation: A Summary of the Synthetic Steps

The following table summarizes the key parameters for the proposed synthesis of this compound. The yields are estimates based on analogous transformations reported in the literature.

| Step | Transformation | Starting Material | Key Reagents & Solvents | Reaction Conditions | Intermediate/Product | Estimated Yield (%) |

| 1 | Bromination | 5-methyl-2-nitroaniline | N-Bromosuccinimide (NBS), Acetonitrile | -10 to 10 °C, 1-2 hours | 4-bromo-5-methyl-2-nitroaniline | 85-95 |

| 2 | Nitro Reduction | 4-bromo-5-methyl-2-nitroaniline | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated HCl | 60 °C, until completion | 4-bromo-5-methyl-1,2-phenylenediamine | 80-90 |

| 3 | Diazotization & Cyclization | 4-bromo-5-methyl-1,2-phenylenediamine | Sodium nitrite (NaNO₂), Acetic acid, Acetic anhydride | 70-100 °C, until completion | This compound | 60-95[1] |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These procedures are adapted from established methods for similar transformations and may require optimization.[1][2]

Step 1: Synthesis of 4-bromo-5-methyl-2-nitroaniline

This protocol is adapted from a general procedure for the bromination of anilines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-nitroaniline (1.0 eq) in acetonitrile.

-

Cooling: Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise to the cooled solution while maintaining the internal temperature.

-

Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, add a saturated aqueous solution of sodium bisulfite to quench any remaining NBS.

-

Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4-bromo-5-methyl-1,2-phenylenediamine

This protocol is a general method for the reduction of a nitro group using tin(II) chloride.[1]

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-5-methyl-2-nitroaniline (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in ethanol.[1]

-

Reaction: Heat the mixture to 60°C and stir until the starting material is consumed, as monitored by TLC.[1]

-

Neutralization: Cool the reaction mixture to room temperature and carefully adjust the pH to 7-8 by the slow addition of a 5% aqueous potassium bicarbonate solution.[1]

-

Extraction: Extract the product with ethyl acetate.

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines, which involves an in-situ reduction and cyclization, and can be adapted for the cyclization of the diamine.[1][2]

-

Reaction Setup: To a solution of 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).[1]

-

Heating: Heat the mixture to 70-100°C.[1]

-

Addition of Diazotizing Agent: Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.[1]

-

Reaction: After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC.[1]

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Isolation and Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield this compound.[1]

Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for a single synthetic step.

Logical Relationship Diagram for Synthesis Strategy

Caption: Logical approach to designing the synthesis pathway.

References

The Core Mechanism of 6-Bromo-5-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Kinase Inhibition as the Primary Mode of Action

Introduction

6-Bromo-5-methyl-1H-indazole is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research and development sector. Its unique molecular architecture serves as a versatile scaffold in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[1][2] This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, drawing upon evidence from structurally related compounds to elucidate its function as a potent kinase inhibitor. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[3] For derivatives of this compound, this interaction is most prominently observed in the inhibition of protein kinases, which are pivotal regulators of cellular signaling pathways.

Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The primary mechanism of action for this compound and its derivatives is competitive inhibition of protein kinases at the ATP-binding site. The 1H-indazole core structure is a bioisostere of the purine ring of adenosine triphosphate (ATP), enabling it to effectively dock into the kinase active site.[1]

Key molecular interactions underpinning this inhibitory activity include:

-

Hydrogen Bonding: The nitrogen atoms within the indazole ring act as hydrogen bond donors and acceptors, forming critical interactions with the amino acid residues of the kinase hinge region. This is a determining factor for binding affinity.[1]

-

Hydrophobic Interactions: The bicyclic ring system and its substituents occupy hydrophobic pockets within the ATP-binding cleft.

-

Role of the 6-Bromo and 5-Methyl Substituents: The bromine atom at the 6-position and the methyl group at the 5-position play crucial roles in modulating the compound's activity and selectivity. The bromine atom is particularly significant as it offers a site for synthetic modification through cross-coupling reactions (e.g., Suzuki, Heck). This allows for the introduction of various functional groups to explore the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and refining the selectivity profile of the inhibitor.[1]

Signaling Pathway Perturbation

By competitively inhibiting the binding of ATP, 6-bromo-1H-indazole derivatives effectively block the transfer of a phosphate group from ATP to the kinase's substrate protein. This action halts the phosphorylation cascade, thereby disrupting the downstream signaling pathways that are often dysregulated in diseases such as cancer.

Quantitative Data on Related Indazole Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activities of closely related 6-bromo-1H-indazole derivatives against various kinases provide valuable insights into its potential potency and targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key indazole-based kinase inhibitors.

| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |

| Axitinib (Indazole derivative) | VEGFR2 | 0.2 | Biochemical Assay |

| Pazopanib (Indazole derivative) | VEGFR2 | 30 | Biochemical Assay |

| CFI-400945 (Indazole derivative) | PLK4 | 2.8 | Biochemical Assay |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 | PLK4 | 0.1 | In vitro enzyme activity |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 ± 19.8 | Enzymatic inhibition |

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinase inhibitory activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the test compound against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound or its derivative in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of the purified recombinant target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase.

-

-

Assay Procedure:

-

In a 384-well microplate, add the serially diluted test compound.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines that are dependent on the target kinase.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the this compound derivative. Include a vehicle-only control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Conclusion

The available evidence strongly supports the classification of this compound and its derivatives as kinase inhibitors that act through competitive inhibition of ATP binding. The 1H-indazole scaffold provides a robust platform for the design of potent and selective inhibitors, with the 6-bromo and 5-methyl substitutions offering key handles for synthetic optimization. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on related analogs provides a solid foundation for its continued investigation and development as a potential therapeutic agent in oncology and other diseases driven by aberrant kinase signaling. The experimental protocols outlined in this guide provide a clear framework for the further characterization of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide to 6-Bromo-5-methyl-1H-indazole and its Analogue

Spectroscopic Data for 6-Bromo-1H-indazole

The structural elucidation of 6-Bromo-1H-indazole is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for 6-Bromo-1H-indazole [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | s | 1H | H3 |

| 7.67-7.72 | m | 2H | H4, H7 |

| 7.24-7.26 | m | 1H | H5 |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-1H-indazole [1]

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C3 |

| ~140.0 | C7a |

| ~125.0 | C5 |

| ~122.0 | C4 |

| ~120.0 | C7 |

| ~118.0 | C6 (bearing Br) |

| ~110.0 | C3a |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 6-Bromo-1H-indazole [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3000 | Broad | N-H stretch |

| 1620-1580 | Medium | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 6-Bromo-1H-indazole

| m/z | Ion | Notes |

| 197/199 | [M+H]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine. |

Experimental Protocols

Proposed Synthesis of 6-Bromo-5-methyl-1H-indazole

A plausible synthetic route for this compound involves the diazotization and cyclization of a substituted aniline precursor. A proposed workflow is detailed below.

References

An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole

This technical guide provides a comprehensive overview of 6-Bromo-5-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and its emerging role in pharmaceutical research.

Chemical Identifiers and Physical Properties

This compound is a substituted indazole with the chemical formula C₈H₇BrN₂.[1] It is recognized by several key identifiers crucial for its procurement and characterization in a research setting.

| Identifier | Value | Source |

| CAS Number | 1000343-69-0 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| PubChem CID | 24729264 | |

| SMILES | CC1=C(C=C2C(=C1)C=NN2)Br | |

| InChI | InChI=1S/C8H7BrN2/c1-5-3-7(9)2-6-4-10-11-8(6)5/h2-4H,1H3,(H,10,11) | |

| Predicted Boiling Point | 344.6 ± 22.0 °C | [1] |

| Predicted Density | 1.654 g/cm³ | [1] |

Synthesis Methodology

Proposed Starting Material

The logical starting material for the synthesis of this compound is 4-bromo-3-methylaniline .

Proposed Experimental Protocol

The following protocol is an adaptation of a known procedure for a similar compound and should be optimized for the specific synthesis of this compound.

Step 1: Acetylation of 4-bromo-3-methylaniline

-

In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in a suitable solvent such as chloroform.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride while maintaining a low temperature.

-

Allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization

-

To the acetylated intermediate from Step 1, add potassium acetate followed by isoamyl nitrite.

-

Heat the mixture to reflux and maintain for several hours.[2]

-

Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Hydrolysis

-

After cooling, remove the volatile components under reduced pressure.

-

Add water to the residue and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid and heat the mixture to facilitate hydrolysis of the acetyl group.[2]

Step 4: Isolation and Purification

-

Cool the acidic mixture.

-

Adjust the pH to basic (e.g., pH 11) using a strong base like sodium hydroxide.[2]

-

The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization

The successful synthesis and purity of the final compound should be confirmed using standard analytical techniques:[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Significance and Applications

The 1H-indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable core structure for developing kinase inhibitors.[4] While specific biological activity data for this compound is limited in publicly available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors.[5]

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant potential in targeting kinases implicated in oncology.[4][6] The bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket of kinases.[6] The methyl group at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions within the target protein.

This compound is utilized in research focused on:

-

Pharmaceutical Development: As a key intermediate in synthesizing pharmaceuticals, particularly for targeting neurological disorders and in oncology.[5]

-

Biological Research: To investigate the mechanisms of action of specific biological pathways.[5]

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Role in Kinase Inhibitor Development

Caption: Role of this compound in kinase inhibitor development.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-Bromo-5-methyl-1H-indazole based on established principles for similar chemical entities. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents representative data and standardized testing protocols to inform research and development activities.

Introduction

This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities and are core components of several therapeutic agents, often acting as kinase inhibitors in signaling pathways related to oncology and inflammation.[1][2][3] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for drug development, affecting everything from formulation to bioavailability and shelf-life. This guide provides a technical overview of these properties and methodologies for their assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | [4] |

| Boiling Point | 344.6 °C at 760 mmHg | [4] |

| pKa (predicted) | ~13.5 (indazole NH) | General chemical knowledge |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. The solubility of this compound is predicted to be low in aqueous media due to its aromatic and halogenated structure. The methyl and bromo substituents contribute to its lipophilicity.

The following table presents representative kinetic and thermodynamic solubility data for this compound in various media. This data is illustrative and should be confirmed by experimental analysis.

| Solvent/Medium | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 5 - 15 | 2 - 10 |

| Simulated Gastric Fluid (SGF), pH 1.2 | 10 - 30 | 8 - 25 |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 5 - 15 | 2 - 10 |

| Methanol | > 1000 | > 1000 |

| Dimethyl Sulfoxide (DMSO) | > 2000 | > 2000 |

| Acetonitrile | 100 - 500 | 80 - 400 |

This high-throughput method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer, measuring the point of precipitation.[5][6]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Shake the plate at room temperature for 2 hours.

-

Analysis: Determine the concentration at which precipitation occurs using nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[5][6]

This method determines the equilibrium solubility of the solid compound in a given solvent over a longer incubation period.[7][8]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Stability Profile

The chemical stability of this compound is crucial for its development as a drug candidate. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11]

The following table provides representative outcomes of forced degradation studies on this compound. The percentage of degradation is illustrative.

| Stress Condition | Reagent/Condition | Temperature | Time | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 5 - 15% |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | 10 - 25% |

| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 15 - 30% |

| Thermal | Dry Heat | 80 °C | 72 h | < 5% |

| Photostability | ICH Q1B Option 2 | Room Temp | - | 5 - 10% |

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.

-

Thermal: Store the solid compound and the solution at 80 °C.

-

-

Incubation: Keep the samples under the specified conditions for a defined period. Samples should be taken at various time points.

-

Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

-

Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[9][12]

Protocol:

-

Sample Exposure: Expose the solid this compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[13][14][15]

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After exposure, analyze the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.[13][14][15]

Potential Signaling Pathway Involvement

Indazole derivatives are well-recognized as scaffolds for kinase inhibitors.[3][16] These compounds often target ATP-binding sites of various kinases involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound are not publicly documented, it is plausible that it could inhibit kinases within signaling pathways commonly implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Fibroblast Growth Factor Receptor (FGFR) pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jordilabs.com [jordilabs.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted indazoles, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational synthetic methodologies, present key experimental data in a comparative format, and visualize the intricate signaling pathways and experimental workflows associated with these remarkable compounds.

The Genesis of a Heterocycle: Pioneering Syntheses

The journey of the indazole scaffold began with the pioneering work of eminent chemists who laid the groundwork for modern synthetic strategies.

Fischer's Synthesis of Indazolone (circa 1883)

The first synthesis of an indazole derivative is attributed to the legendary chemist Emil Fischer. While not the parent indazole, his preparation of 3-indazolone from o-hydrazinobenzoic acid was the crucial first step in recognizing this new heterocyclic system.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid is heated, leading to an intramolecular condensation and cyclization reaction. The reaction proceeds via the loss of a water molecule to form the 3-indazolone ring.

-

Reaction Conditions: The primary condition is the application of heat. Specific temperatures and reaction times were not meticulously documented in the initial reports but were understood to be elevated.

The Jacobson Indazole Synthesis (1908)

A significant advancement in the synthesis of the parent indazole ring was developed by Jacobson and Huber. This method, often referred to as the Jacobson synthesis, involves the cyclization of N-nitroso-o-toluidine derivatives. A detailed protocol for a modification of this synthesis is provided below.[1]

Experimental Protocol: Synthesis of Indazole from N-nitroso-o-acetotoluidide [1]

-

Acetylation: Ninety grams (0.839 mole) of o-toluidine is slowly added to a mixture of 90 ml of glacial acetic acid and 180 ml (1.90 mole) of acetic anhydride. The mixture is then cooled in an ice bath.[1]

-

Nitrosation: The cooled solution is nitrosated by the rapid admission of a stream of nitrous gases, generated from the reaction of nitric acid with sodium nitrite. The temperature is maintained between +1° and +4°C. The reaction is complete after about 6 hours, indicated by a permanent black-green color.[1]

-

Isolation of N-nitroso-o-acetotoluidide: The solution is poured onto ice water, and the separated oil is extracted with benzene. The benzene extract is washed, and after treatment with methanol to remove excess acetic anhydride, it is allowed to stand in an ice bath.[1]

-

Cyclization: The benzene solution of N-nitroso-o-acetotoluidide is added to a solution of sodium methoxide in methanol. The mixture is heated on a steam bath, leading to the decomposition of the nitroso compound and the formation of indazole.[1]

-

Work-up and Purification: After completion of the reaction, the solution is boiled, cooled, and extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole. The crude product is collected, dried, and can be purified by vacuum distillation to yield colorless indazole.[1]

The von Auwers Indazole Synthesis

Another important early contribution was from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.

Experimental Protocol: von Auwers Indazole Synthesis

-

Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

-

Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced to an amino group, which then attacks the imine carbon to form the indazole ring.

-

Reaction Conditions: The specific conditions, particularly the reducing agent used, varied in early reports.

Substituted Indazoles in Modern Medicine

The foundational synthetic work of the 19th and early 20th centuries paved the way for the discovery of the immense therapeutic potential of substituted indazoles. This has led to the development of several important drugs.

Benzydamine: An Early Anti-inflammatory Agent

One of the first significant therapeutic applications of a substituted indazole was the development of benzydamine as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2]

Table 1: Synthesis of Benzydamine - Representative Data

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Methyl anthranilate, Benzyl chloride | K₂CO₃, DMF | N-benzyl methyl anthranilate | - | [2] |

| 2 | N-benzyl methyl anthranilate | Nitrous acid | N-nitroso derivative | - | [2] |

| 3 | N-nitroso derivative | Sodium thiosulfate | Transient hydrazine | - | [2] |

| 4 | Transient hydrazine | Spontaneous cyclization | 1-Benzyl-3-hydroxy-1H-indazole | - | [2] |

| 5 | 1-Benzyl-3-hydroxy-1H-indazole | 3-chloro-1-dimethylaminopropane, NaH | Benzydamine | 73.6 (as HCl salt) | [3] |

Granisetron: A Selective 5-HT₃ Receptor Antagonist

Granisetron is a potent antiemetic agent used to prevent nausea and vomiting caused by chemotherapy and radiotherapy.[4] Its synthesis involves the coupling of a substituted indazole with a bicyclic amine.

Table 2: Synthesis of Granisetron - Representative Data

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1-Methylindazole-3-carboxylic acid | Oxalyl chloride, DMF, Dichloromethane | 1-Methylindazole-3-carbonyl chloride | - | [4] |

| 2 | 1-Methylindazole-3-carbonyl chloride, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Triethylamine, Dichloromethane | Granisetron | 92 (as HCl salt) | [5] |

| Alt. Step 2 | endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-indazole-3-carboxamide | Sodium hydride, Methyl iodide, THF | Granisetron | - | [4] |

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral anticancer drug used for the treatment of renal cell carcinoma and soft tissue sarcoma.[6] It functions by inhibiting multiple tyrosine kinase receptors involved in angiogenesis and tumor growth.[7]

Mechanism of Action: Pazopanib

Pazopanib targets several receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][8] Inhibition of these receptors blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for angiogenesis and tumor cell proliferation.[6][9]

Table 3: Synthesis of Pazopanib - Representative Data

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 3-Methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | 2,3-Dimethyl-2H-indazol-6-amine (after reduction) | ~54 (overall) | |

| 2 | 2,3-Dimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine | Sodium bicarbonate | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | - | [10] |

| 3 | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, 5-Amino-2-methylbenzenesulfonamide | - | Pazopanib | - | [10] |

Niraparib: A PARP Inhibitor for Cancer Therapy

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[11]

Mechanism of Action: Niraparib

Niraparib inhibits the PARP-1 and PARP-2 enzymes, which are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[12] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2][12] Niraparib also "traps" the PARP enzyme on the DNA, further disrupting DNA repair and enhancing its cytotoxic effect.[12]

Table 4: Synthesis of Niraparib - Representative Data

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 3-Methyl-2-nitrobenzoic acid | Esterification, Aldehyde formation, Schiff base reaction, Cyclization | Intermediate E | - | [11] |

| 2 | Intermediate E | NH₃, Methanol, 60°C | Intermediate F (Amide) | - | [11] |

| 3 | Intermediate F | Dioxane, HCl | Intermediate G (Deprotection) | - | [11] |

| 4 | Intermediate G | Chiral chromatography | (S)-Niraparib | >91 (purity) | [11] |

Experimental Workflows in Indazole-Based Drug Discovery

The development of potent and selective indazole-based drugs relies on robust in vitro and cell-based assays to characterize their activity.

Kinase Inhibition Assay

A common workflow to determine the inhibitory activity of a compound against a specific kinase involves measuring the reduction in kinase activity, often by quantifying the amount of ATP consumed or product formed.

PARP Inhibition Assay

Assessing the efficacy of PARP inhibitors like niraparib often involves cell-based assays that measure the consequences of PARP inhibition, such as the accumulation of DNA damage or the induction of apoptosis.

Conclusion

From its initial discovery in the late 19th century to its central role in modern drug development, the substituted indazole scaffold has demonstrated remarkable versatility and therapeutic potential. The pioneering synthetic work of chemists like Fischer and Jacobson laid the foundation for the creation of a diverse array of bioactive molecules. The evolution of synthetic methodologies has enabled the efficient production of complex indazole derivatives that have led to significant advancements in the treatment of cancer and other diseases. As our understanding of the intricate signaling pathways in human biology deepens, the indazole scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 8. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

Unlocking the Therapeutic Potential of 6-Bromo-5-methyl-1H-indazole: A Technical Guide to Putative Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. Within this versatile family of compounds, 6-Bromo-5-methyl-1H-indazole emerges as a key building block for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its structural resemblance to the purine core of ATP positions it as an ideal candidate for the competitive inhibition of ATP-binding sites within various enzymes, most notably protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of this compound, supported by available data on closely related analogs, and outlines the experimental methodologies for their investigation.

Rationale for Therapeutic Targeting: The Kinase Inhibitor Paradigm

The 1H-indazole nucleus serves as a bioisostere of adenine, the nitrogenous base in ATP. This structural mimicry allows indazole-based compounds to function as competitive inhibitors at the ATP-binding cleft of protein kinases. The bromine atom at the 6-position and the methyl group at the 5-position of the indazole ring provide crucial handles for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity for specific kinase targets.

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer pathogenesis. These findings strongly suggest that derivatives of this compound are likely to exhibit similar, if not enhanced, activity against these and other related kinases.

Potential Therapeutic Targets and Supporting Data

While direct experimental data for this compound is limited in publicly available literature, extensive research on its close analogs provides a strong foundation for identifying its potential therapeutic targets. The following sections detail these putative targets and summarize the available quantitative data for related compounds.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies. A Chinese patent (CN114276297A) discloses the use of 6-bromo-1H-indazole as a key intermediate in the synthesis of potent VEGFR-2 inhibitors.[1] This suggests that derivatives of this compound could also be developed as effective anti-angiogenic agents.

Table 1: Inhibitory Activity of Representative Indazole-Based VEGFR-2 Inhibitors

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| 1H-Indazole Derivatives | Axitinib | VEGFR-2 | 0.2 | N/A |

| 1H-Indazole Derivatives | Pazopanib | VEGFR-2 | 30 | N/A |

Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumor progression. The 1H-indazole scaffold has been successfully utilized to develop potent and selective PLK4 inhibitors. This indicates a strong potential for this compound derivatives to target this critical cell cycle kinase.

Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. 6-Bromo-1H-indazole has been described as an intermediate in the synthesis of PI3K inhibitors. This suggests that the this compound core could be a valuable starting point for the development of novel PI3K pathway inhibitors.

PKMyt1 Kinase

A recent patent application (WO2024179948A1) details the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indazole as an intermediate for the development of PKMyt1 kinase inhibitors for the treatment of cancer.[2] PKMyt1 is a protein kinase that negatively regulates the G2/M cell cycle checkpoint. Inhibition of PKMyt1 can lead to mitotic catastrophe and cell death in cancer cells, making it an attractive therapeutic target. The close structural similarity of this intermediate to this compound strongly suggests that the latter could also serve as a scaffold for potent PKMyt1 inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by derivatives of this compound and a general workflow for the discovery and evaluation of such inhibitors.

Caption: Putative inhibition of VEGFR and PI3K signaling pathways.

Caption: General workflow for kinase inhibitor drug discovery.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of potential kinase inhibitors derived from this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the purified target kinase, a suitable substrate, and the test compound at various concentrations in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a luciferase-based detection system according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Based on the extensive research conducted on closely related 6-bromo-1H-indazole derivatives and analogs, the most probable therapeutic targets for compounds derived from this compound include key players in oncogenic signaling pathways such as VEGFR, PLK4, PI3K, and PKMyt1. The synthetic tractability of this scaffold, coupled with its inherent ability to interact with ATP-binding sites, provides a fertile ground for the discovery of next-generation targeted therapies. Further investigation through the synthesis of focused compound libraries and their evaluation using the described experimental protocols is warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bromo-Methyl-Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of bromo-methyl-substituted 1H-indazoles, which are valuable building blocks in medicinal chemistry and drug discovery. A common synthetic route to the indazole core involves the diazotization and subsequent intramolecular cyclization of ortho-toluidine derivatives.

It is important to note a key consideration regarding the regiochemical outcome of this reaction. The synthesis of 6-Bromo-5-methyl-1H-indazole from 4-bromo-2-methylaniline , as specified in the topic, is not a chemically feasible one-step transformation via standard indazole synthesis methodologies. The established mechanism of intramolecular cyclization of a diazotized ortho-toluidine derivative dictates that the substituents on the aniline ring will retain their relative positions. Therefore, the cyclization of 4-bromo-2-methylaniline is expected to yield 5-bromo-1H-indazole .

This document will first provide a detailed protocol for the synthesis of the scientifically correct product, 5-bromo-1H-indazole, from 4-bromo-2-methylaniline. Subsequently, a proposed synthetic pathway for the originally requested this compound from a suitable precursor will be outlined.

Application Note 1: Synthesis of 5-Bromo-1H-indazole from 4-bromo-2-methylaniline

This application note details a robust and scalable protocol for the synthesis of 5-bromo-1H-indazole, a key intermediate for the preparation of various biologically active compounds. The methodology is based on the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.

Reaction Scheme

Experimental Protocol

This protocol is adapted from a known large-scale synthesis of 5-bromoindazole.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (0.70 L).

-

Cool the solution to below 40°C.

-

Slowly add acetic anhydride (0.109 L, 1.15 mol) while maintaining the temperature below 40°C.

-

Stir the resulting solution for 50 minutes.

Step 2: Diazotization and Cyclization

-

To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol).

-

Subsequently, add isoamyl nitrite (0.147 L, 1.09 mol).

-

Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

-

Remove the volatile components from the reaction mixture under reduced pressure (30 mmHg) at a temperature of 30-40°C.

-

Add water (225 mL) in portions and perform an azeotropic distillation to remove residual volatiles.

-

To the residue, add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C.

-

Add an additional 100 mL of concentrated hydrochloric acid in portions over 2 hours.

Step 4: Isolation and Purification

-

Cool the acidic mixture to 20°C.

-

Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide (approximately 520 g) while keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL) to the mixture and filter through a pad of Celite.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-methylaniline | [1] |

| Key Reagents | Acetic anhydride, Isoamyl nitrite, Potassium acetate, HCl, NaOH | [1] |

| Solvents | Chloroform, Heptane, Ethyl acetate | [1] |

| Reaction Temperature | Reflux at 68°C | [1] |

| Reaction Time | 20 hours | [1] |

| Typical Yield | 94% | [1] |

| Purity Assessment | NMR, Mass Spectrometry, HPLC | [2][3][4] |

| Molecular Weight | 197.03 g/mol | [3] |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 5-Bromo-1H-indazole.

Application Note 2: Proposed Synthesis of this compound

As the direct synthesis from 4-bromo-2-methylaniline is not feasible, this section outlines a proposed multi-step pathway to this compound from a chemically appropriate starting material, 4-bromo-3-methyl-2-nitroaniline . This pathway involves a classical approach to indazole synthesis through the reduction of a nitro group followed by diazotization and cyclization.

Proposed Synthetic Pathway

The synthesis begins with the reduction of the nitro group of 4-bromo-3-methyl-2-nitroaniline to an amino group, yielding 5-bromo-4-methyl-1,2-diaminobenzene. This intermediate is then diazotized and undergoes intramolecular cyclization to form the target indazole.

Experimental Protocols (General Procedures)

Step 1: Reduction of 4-bromo-3-methyl-2-nitroaniline

A general procedure for the reduction of a nitro group using tin(II) chloride is as follows:

-

Suspend 4-bromo-3-methyl-2-nitroaniline (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the mixture at 60-80°C until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to 7-8 with a suitable base (e.g., 5% aqueous potassium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methyl-1,2-diaminobenzene.

Step 2: Diazotization and Cyclization of 5-bromo-4-methyl-1,2-diaminobenzene

A general procedure for the diazotization of an ortho-aminoaniline derivative is as follows:

-

Dissolve 5-bromo-4-methyl-1,2-diaminobenzene (1.0 eq) in a suitable acidic medium (e.g., glacial acetic acid or aqueous HCl).

-

Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

-

The reaction mixture can then be neutralized, and the product extracted with an organic solvent.

-

Purification by recrystallization or column chromatography will yield this compound.

Data Presentation

| Step | Starting Material | Key Reagents | Product | Expected Outcome |

| 1 | 4-bromo-3-methyl-2-nitroaniline | SnCl₂·2H₂O, Ethanol | 5-bromo-4-methyl-1,2-diaminobenzene | High yield, clean reduction |

| 2 | 5-bromo-4-methyl-1,2-diaminobenzene | NaNO₂, Acetic Acid | This compound | Moderate to good yield |

Visualization of the Proposed Synthetic Pathway

Caption: Proposed pathway for this compound.

References

Application Notes and Protocols for the Nitration of 6-bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of 6-bromo-1-methyl-1H-indazole, a key intermediate in the synthesis of various pharmaceutically active compounds. The procedure is based on established methods for the nitration of similar indazole derivatives and is intended to be a reliable guide for laboratory synthesis.[1][2]

Introduction